Cas no 1213448-80-6 (2-Furanmethanamine, α-ethenyl-, (αS)-)

2-Furanmethanamine, α-ethenyl-, (αS)- structure
1213448-80-6 structure
商品名:2-Furanmethanamine, α-ethenyl-, (αS)-
CAS番号:1213448-80-6
MF:C7H9NO
メガワット:123.152461767197
CID:5593419
PubChem ID:130737188

2-Furanmethanamine, α-ethenyl-, (αS)- 化学的及び物理的性質

名前と識別子

    • 2-Furanmethanamine, α-ethenyl-, (αS)-
    • (S)-1-(furan-2-yl)prop-2-en-1-amine
    • (1S)-1-(2-FURYL)PROP-2-ENYLAMINE
    • N16703
    • 1213448-80-6
    • インチ: 1S/C7H9NO/c1-2-6(8)7-4-3-5-9-7/h2-6H,1,8H2/t6-/m0/s1
    • InChIKey: BWYDWAUFFSFAMD-LURJTMIESA-N
    • ほほえんだ: [C@H](C1OC=CC=1)(N)C=C

計算された属性

  • せいみつぶんしりょう: 123.068413911g/mol
  • どういたいしつりょう: 123.068413911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 103
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 密度みつど: 1.017±0.06 g/cm3(Predicted)
  • ふってん: 162.0±25.0 °C(Predicted)
  • 酸性度係数(pKa): 8.48±0.50(Predicted)

2-Furanmethanamine, α-ethenyl-, (αS)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1761398-1g
(s)-1-(Furan-2-yl)prop-2-en-1-amine
1213448-80-6 98%
1g
¥3981.00 2024-08-09

2-Furanmethanamine, α-ethenyl-, (αS)- 関連文献

2-Furanmethanamine, α-ethenyl-, (αS)-に関する追加情報

Professional Introduction to 2-Furanmethanamine, α-ethenyl-, (αS)- (CAS No: 1213448-80-6)

2-Furanmethanamine, α-ethenyl-, (αS)-, identified by the Chemical Abstracts Service Number (CAS No) 1213448-80-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and structural versatility. The presence of an ethenyl group and the specific stereochemical configuration at the α-position ((αS) configuration) makes this molecule a particularly intriguing subject for research and development.

The structure of 2-Furanmethanamine, α-ethenyl-, (αS)- consists of a furan ring substituted with an amine group at the 2-position and an ethenyl group at the α-position relative to the amine. This unique arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex pharmacophores. The stereochemistry, specifically the (αS) configuration, is critical as it influences the molecule's interaction with biological targets, thereby affecting its efficacy and selectivity in potential therapeutic applications.

In recent years, there has been a growing interest in furan derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential in treating various diseases, including neurological disorders, infectious diseases, and cancer. The amine functionality in 2-Furanmethanamine, α-ethenyl-, (αS)- allows for further derivatization, enabling the creation of novel molecules with enhanced pharmacological properties. For instance, modifications at the amine group can introduce hydrophobic or hydrophilic moieties, alter solubility, or improve metabolic stability.

One of the most promising applications of 2-Furanmethanamine, α-ethenyl-, (αS)- lies in its role as a building block for drug discovery. Researchers have leveraged its scaffold to develop molecules with targeted biological activity. For example, studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes implicated in inflammation and oxidative stress. These findings align with contemporary research trends aimed at identifying small-molecule modulators that can modulate disease-related pathways.

The stereochemical purity of (αS)-2-Furanmethanamine, α-ethenyl- is another critical factor that has driven its adoption in synthetic chemistry. Enantiomerically pure compounds often exhibit superior pharmacological profiles compared to racemic mixtures. The (αS) configuration ensures that interactions with biological targets are specific and predictable, which is essential for developing safe and effective drugs. Advances in chiral synthesis techniques have made it increasingly feasible to produce enantiomerically pure compounds like this one on a scalable basis.

Recent publications have highlighted the utility of 2-Furanmethanamine, α-ethenyl-, (αS)- in medicinal chemistry campaigns. Researchers have demonstrated its incorporation into peptidomimetics designed to mimic biologically active peptides while avoiding issues related to peptide degradation or immunogenicity. Such peptidomimetics are particularly valuable in drug development as they can offer improved pharmacokinetic properties while retaining potent biological activity. The furan ring and ethenyl substituent contribute to the overall stability and bioavailability of these derivatives.

The chemical reactivity of 2-Furanmethanamine, α-ethenyl-, (αS)- also makes it a versatile intermediate in organic synthesis. The amine group can participate in various reactions such as nucleophilic substitutions, condensations, and reductions, allowing for the construction of complex molecular architectures. Additionally, the ethenyl group can undergo additions or eliminations depending on reaction conditions, providing further synthetic flexibility. These attributes have made this compound a staple in synthetic laboratories focused on developing novel heterocyclic compounds.

In conclusion,2-Furanmethanamine, α-ethenyl-, (αS)- (CAS No: 1213448-80-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and functional versatility. Its role as a key intermediate in drug discovery underscores its importance in modern medicinal chemistry efforts. As research continues to uncover new applications for furan derivatives,this compound is poised to play an even greater role in developing next-generation therapeutics that address unmet medical needs.

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